

# Preparing ERthermAC stock solution in DMSO for cell staining.

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## Compound of Interest

Compound Name: ERthermAC

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## Application Notes and Protocols for ERthermAC

Topic: Preparing **ERthermAC** Stock Solution in DMSO for Cell Staining

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**ERthermAC** is a fluorescent probe designed for the real-time monitoring of temperature changes within the endoplasmic reticulum (ER) of living cells. This small molecule dye exhibits temperature-dependent fluorescence intensity, making it a valuable tool for studying thermogenesis and other cellular processes involving heat production.<sup>[1]</sup> Its accumulation in the ER allows for targeted measurements within this specific organelle.<sup>[1]</sup> This document provides detailed protocols for the preparation of an **ERthermAC** stock solution in dimethyl sulfoxide (DMSO) and its subsequent application in cell staining for fluorescence microscopy.

### Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of **ERthermAC**.

Parameter	Value	Reference
Stock Solution Concentration	1 mM	[2]
Solvent	Dimethyl Sulfoxide (DMSO)	[2]
Working Concentration	250 nM	[2][3][4]
Excitation Wavelength	~543 - 565 nm	[2]
Emission Wavelength	~590 nm	[2]
Incubation Time	20 - 45 minutes	[3]
Incubation Temperature	37°C	[2][3][4]

## Experimental Protocols

### 1. Preparation of 1 mM **ERthermAC** Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of **ERthermAC** in DMSO, which can be stored for future use.

Materials:

- **ERthermAC** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Equilibrate Reagents: Allow the **ERthermAC** powder and DMSO to reach room temperature before use to prevent condensation.

- **Weigh ERthermAC:** Accurately weigh the required amount of **ERthermAC** powder. The amount needed will depend on the molecular weight of the specific batch, which should be provided by the supplier.
- **Dissolve in DMSO:** Add the appropriate volume of anhydrous DMSO to the weighed **ERthermAC** powder to achieve a final concentration of 1 mM.
- **Ensure Complete Solubilization:** Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
- **Aliquot for Storage:** Dispense the 1 mM stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the dye from light degradation.<sup>[5]</sup>
- **Storage:** Store the aliquoted stock solution at -20°C or -80°C.<sup>[6]</sup> When stored at -80°C, DMSO stock solutions are generally stable for up to six months, while at -20°C, stability is typically around one month.<sup>[5]</sup>

## 2. Staining Cells with **ERthermAC**

This protocol outlines the steps for staining live cells with **ERthermAC** for fluorescence imaging.

Materials:

- 1 mM **ERthermAC** stock solution in DMSO
- Cell culture medium (serum-free for staining, phenol red-free for imaging)
- Phosphate-Buffered Saline (PBS)
- Cells cultured on a suitable imaging dish or plate (e.g., black-walled, clear-bottom 96-well plate)

Procedure:

- **Prepare Staining Solution:** On the day of the experiment, thaw an aliquot of the 1 mM **ERthermAC** stock solution. Prepare a 250 nM working solution by diluting the stock solution

in serum-free cell culture medium. For example, add 0.25  $\mu\text{L}$  of the 1 mM stock solution to 1 mL of medium. It is crucial to ensure the final DMSO concentration in the cell culture is below 0.5% to avoid cytotoxicity.[5][6]

- Cell Preparation: Aspirate the culture medium from the cells.
- Wash Cells: Gently wash the cells twice with PBS.[2]
- Incubation with **ERthermAC**: Add the 250 nM **ERthermAC** staining solution to the cells.[2]
- Incubate: Incubate the cells for 20-45 minutes at 37°C in a CO2 incubator.[3] The optimal incubation time may vary depending on the cell type.
- Wash Cells: After incubation, aspirate the staining solution and wash the cells twice with PBS.[2]
- Add Imaging Medium: Add fresh, phenol red-free cell culture medium to the cells. Phenol red can interfere with fluorescence measurements.
- Imaging: The cells are now ready for imaging using a fluorescence microscope or plate reader with appropriate filter sets for excitation and emission (e.g., Ex: 543 nm / Em: 590 nm).[2]

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation and application of **ERthermAC** for cell staining.



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Caption: Workflow for **ERthermAC** stock preparation and cell staining.

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